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Compound of Interest

Compound Name: Losartan Cum-Alcohol

Cat. No.: B600974

Introduction

Losartan is an angiotensin Il receptor blocker (ARB) widely prescribed for the treatment of
hypertension. Concurrent consumption of alcohol with losartan is common and can lead to
potential drug interactions. Alcohol can enhance the blood pressure-lowering effect of losartan,
potentially causing hypotension, dizziness, and fainting.[1][2][3] Furthermore, since both
losartan and alcohol are metabolized by the liver, there is a potential for altered drug
metabolism and clearance, which may affect the drug's efficacy and safety profile.[1][4]
Therefore, a reliable method for quantifying losartan in the plasma of individuals consuming
alcohol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic
analysis. This application note describes a validated high-performance liquid chromatography
(HPLC) method for the determination of losartan in human plasma, suitable for use in studies
involving alcohol-treated subjects.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with
UV detection to separate and quantify losartan from plasma components. The principle of RP-
HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g.,
C18 column) and a polar mobile phase. After extraction from the plasma matrix, the sample is
injected into the HPLC system. Losartan is separated from endogenous plasma components
and potential metabolites based on its hydrophobicity. The concentration of losartan is
determined by comparing the peak area of the analyte in the sample to the peak areas of
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known concentrations of a losartan standard. An internal standard is used to improve the
accuracy and precision of the method by correcting for variations in sample preparation and
injection volume.

Experimental Protocols

1. Materials and Reagents

o Losartan potassium reference standard (USP grade)
e Internal Standard (e.g., Valsartan or Thioridazine)[5][6]
o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

o Disodium hydrogen phosphate (analytical grade)

o Orthophosphoric acid (analytical grade)

o Water (HPLC grade, filtered and deionized)

e Human plasma (drug-free)

¢ 0.45 pm syringe filters

2. Instrumentation and Chromatographic Conditions

o HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis
detector.

e Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um particle size).

» Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M disodium
hydrogen phosphate), with the pH adjusted to 3.5 with phosphoric acid. The exact ratio
should be optimized for best separation (a common starting point is 40:60 v/v
acetonitrile:buffer).[7]
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Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.[7][8]
Injection Volume: 20 pL.
. Preparation of Standard and Quality Control Solutions

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of losartan potassium in 10
mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially
diluting the stock solution with the mobile phase to obtain concentrations ranging from 5
ng/mL to 500 ng/mL.[7][8]

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the
internal standard in 10 mL of methanol.

Internal Standard Working Solution (10 pg/mL): Dilute the internal standard stock solution
with the mobile phase.

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high
concentrations (e.g., 15, 150, and 400 ng/mL) by spiking drug-free human plasma with the
appropriate amount of losartan working standard solution.

. Sample Preparation (Protein Precipitation)

To 500 pL of plasma sample (or standard/QC), add 50 pL of the internal standard working
solution and vortex for 30 seconds.

Add 1.5 mL of cold acetonitrile to precipitate plasma proteins.
Vortex the mixture vigorously for 2 minutes.

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
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o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40 °C.

e Reconstitute the residue in 200 pL of the mobile phase.

« Filter the reconstituted sample through a 0.45 pm syringe filter before injecting into the HPLC
system.

5. Method Validation

The analytical method should be validated according to the International Council for
Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9][10]

» Specificity: Analyze blank plasma samples from at least six different sources to ensure no
endogenous components interfere with the peaks of losartan and the internal standard.

 Linearity: Construct a calibration curve by plotting the peak area ratio of losartan to the
internal standard against the concentration of the working standard solutions. The linearity
should be evaluated over the range of 5-500 ng/mL. A correlation coefficient (r?) of >0.99 is
desirable.[8]

e Precision and Accuracy: Determine the intra-day and inter-day precision and accuracy by
analyzing the QC samples on the same day (n=6) and on three different days. The precision
(expressed as relative standard deviation, RSD) should be <15%, and the accuracy
(expressed as the percentage of the nominal concentration) should be within 85-115%.[11]

o Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve
that can be determined with acceptable precision and accuracy (RSD < 20%).[8]

o Recovery: The extraction recovery of losartan from plasma should be determined by
comparing the peak areas of extracted QC samples with those of unextracted standards of
the same concentration.

Data Presentation

Table 1: HPLC Method Validation Parameters
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Parameter Result Acceptance Criteria
Linearity Range 5-500 ng/mL r2>0.99

Correlation Coefficient (r2) > 0.998 -

Limit of Quantification (LOQ) 5 ng/mL RSD < 20%

Intra-day Precision (RSD%) <5% <15%

Inter-day Precision (RSD%) <8% < 15%

Intra-day Accuracy (%) 95 - 105% 85-115%

Inter-day Accuracy (%) 93-107% 85-115%

Recovery (%) > 90% Consistent and reproducible

Table 2: Example Pharmacokinetic Data from a Hypothetical Study
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Losartan

Subject ID Treatment Group Time (hours) Concentration
(ng/mL)

001 Losartan Only 0 <LOQ

1 250.5

2 480.2

4 320.8

8 150.1

12 75.6

24 20.3

002 Losartan + Alcohol 0 <LOQ

1 285.3

2 550.7

4 390.4

8 180.9

12 95.2

24 35.1

Mandatory Visualizations

Caption: Experimental workflow for HPLC quantification of losartan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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Phone: (601) 213-4426
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